1-(2,4-Difluorophenyl)propan-1-ol
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Overview
Description
1-(2,4-Difluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10F2O. It is a derivative of phenylpropanol, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions.
Mechanism of Action
Target of Action
The primary target of 1-(2,4-Difluorophenyl)propan-1-ol is fungal CYP51 . CYP51, also known as 14α demethylase , plays a vital role in the formation of ergosterol , a compound that is crucial for the integrity of cell membranes .
Mode of Action
This compound acts as an azole metalloenzyme inhibitor . It binds to and inhibits CYP51, thereby preventing the formation of ergosterol . This action disrupts the integrity of the fungal cell membrane, making the compound active against most microorganisms associated with recurrent vulvovaginal candidiasis (RVVC) .
Biochemical Pathways
The inhibition of CYP51 disrupts the ergosterol biosynthesis pathway . Ergosterol is a key component of fungal cell membranes, and its absence leads to a loss of membrane integrity and function . This disruption affects the cell’s ability to control the influx and efflux of ions, leading to cell death .
Result of Action
The result of the action of this compound is the disruption of the fungal cell membrane . This disruption leads to the loss of essential cellular functions, ultimately resulting in the death of the fungal cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,4-Difluorophenyl)propan-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of 1-(2,4-difluorophenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. Additionally, catalytic hydrogenation using a palladium or platinum catalyst can be employed for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 1-(2,4-difluorophenyl)propan-1-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can yield 1-(2,4-difluorophenyl)propan-1-amine.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: 1-(2,4-Difluorophenyl)propan-1-one
Reduction: 1-(2,4-Difluorophenyl)propan-1-amine
Substitution: Various substituted phenylpropanol derivatives.
Scientific Research Applications
1-(2,4-Difluorophenyl)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antifungal and antibacterial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)propan-1-ol can be compared with other similar compounds such as:
Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, an antifungal agent.
Oteseconazole: A novel antifungal agent targeting cytochrome P450 enzymes.
1-(2,4-Difluorophenyl)propan-2-one: A ketone derivative used as an intermediate in organic synthesis
Properties
IUPAC Name |
1-(2,4-difluorophenyl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5,9,12H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJKITUOKIDLEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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